molecular formula C17H18ClN5O2 B2693582 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide CAS No. 863447-76-1

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2693582
CAS No.: 863447-76-1
M. Wt: 359.81
InChI Key: XCFJDHYBYISOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecule contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocycle . It also has a tert-butyl group and a 3-chlorophenyl group attached to it .

Scientific Research Applications

Antitumor Activity

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chlorophenyl)acetamide and related derivatives have been synthesized and evaluated for their antitumor activities. A study by El-Morsy et al. (2017) focused on a series of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential in inhibiting human breast adenocarcinoma cell lines, with one derivative showing significant activity compared to doxorubicin, a reference antitumor drug. These findings underscore the compound's relevance in cancer research, particularly in the development of new therapeutic agents against breast cancer (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

In the realm of antimicrobial research, Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety. This study introduced compounds with potential antimicrobial properties, indicating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in combating microbial infections. The compounds synthesized were characterized and evaluated as antimicrobial agents, showing promise for future applications in this field (Bondock, Rabie, Etman, & Fadda, 2008).

Anti-inflammatory and Antinociceptive Properties

The thiazolopyrimidine derivatives, which share a structural similarity with 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chlorophenyl)acetamide, have been synthesized and assessed for their antinociceptive and anti-inflammatory properties. A study by Selvam et al. (2012) reported significant antinociceptive and anti-inflammatory activities in synthesized compounds, highlighting the potential of these derivatives in the development of new pain and inflammation management therapies (Selvam, Karthik, Palanirajan, & Ali, 2012).

Future Directions

Pyrazolo[3,4-d]pyrimidines, to which this compound is structurally related, are a focus of ongoing research, particularly in the development of anticancer drugs . Future research may explore the potential of this specific compound in similar applications.

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-17(2,3)23-15-13(8-20-23)16(25)22(10-19-15)9-14(24)21-12-6-4-5-11(18)7-12/h4-8,10H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFJDHYBYISOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.